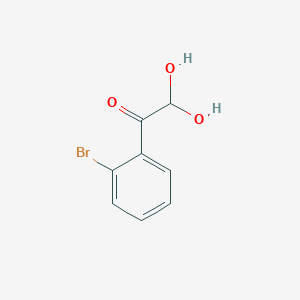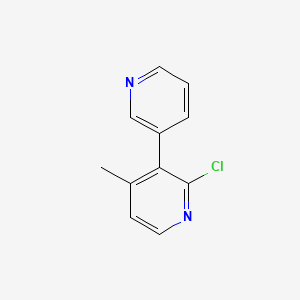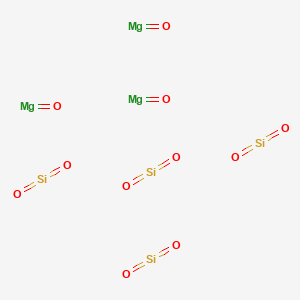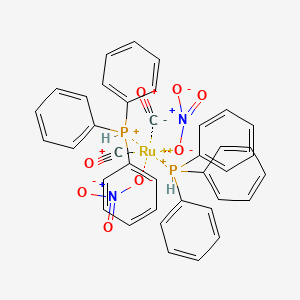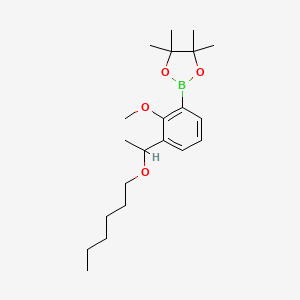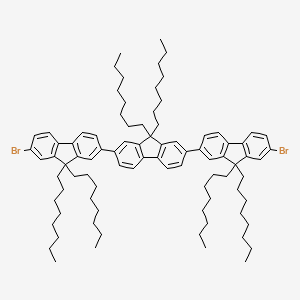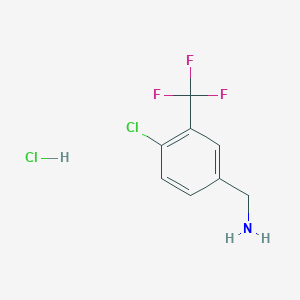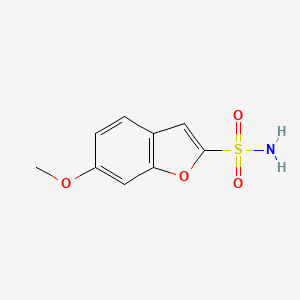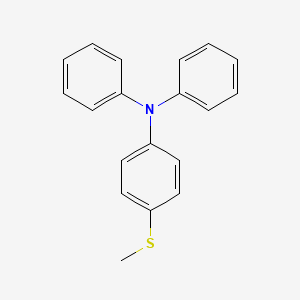
2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties. This compound features an anthracene backbone with hydroxyl and dioxopentan-3-yl substituents, making it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions One common method starts with the preparation of the anthracene-9,10-dione core, which can be synthesized through the oxidation of anthracene using reagents like chromic acid or potassium permanganate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of greener solvents and catalysts is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its anthracene core, which exhibits strong fluorescence. It can be used to label biomolecules and track their interactions in live cells.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of hydroxyl and carbonyl groups makes it a candidate for drug design, particularly in the development of anticancer and antimicrobial agents.
Industry
In the industrial sector, this compound is explored for its use in the production of organic semiconductors and photovoltaic materials. Its ability to undergo various chemical modifications makes it versatile for material science applications.
Mechanism of Action
The mechanism by which 2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and π-π interactions, affecting molecular pathways and cellular functions. In material science, its electronic properties are harnessed to improve the performance of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxyanthraquinone: Similar in structure but lacks the dioxopentan-3-yl group.
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione: Similar but with an acetyl group instead of the dioxopentan-3-yl group.
1,4-Dihydroxy-2-methyl-9,10-anthraquinone: Similar but with a methyl group.
Uniqueness
2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of both hydroxyl and dioxopentan-3-yl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
89607-92-1 |
|---|---|
Molecular Formula |
C19H14O6 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H14O6/c1-8(20)14(9(2)21)12-7-13(22)15-16(19(12)25)18(24)11-6-4-3-5-10(11)17(15)23/h3-7,14,22,25H,1-2H3 |
InChI Key |
AJPNODVTGBSCSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


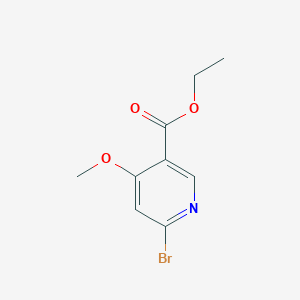

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)

